2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate
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Overview
Description
2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate is a complex organic compound that features a bromine atom, a formyl group, a methoxy group, and a chlorobenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate typically involves multi-step organic reactions. One common approach is to start with a suitable phenol derivative, which undergoes bromination to introduce the bromine atom at the desired position. This is followed by formylation and methoxylation to introduce the formyl and methoxy groups, respectively. The final step involves the sulfonation of the aromatic ring with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products with the bromine atom replaced by the nucleophile.
Oxidation Reactions: Carboxylic acids.
Reduction Reactions: Alcohols.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique functional groups.
Materials Science: Utilized in the synthesis of novel materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylphenyl isocyanate
- 2-Bromo-4-cyano-6-methoxyphenyl acetate
- 2-Bromo-4-fluoroanisole
Uniqueness
2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate is unique due to the presence of both a formyl group and a methoxy group on the aromatic ring, along with the sulfonate moiety
Properties
IUPAC Name |
(2-bromo-4-formyl-6-methoxyphenyl) 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO5S/c1-20-13-7-9(8-17)6-12(15)14(13)21-22(18,19)11-4-2-10(16)3-5-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCZUXZGYCJQMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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